Cox/5-LO-IN-1

Vue d'ensemble

Description

Cox/5-LO-IN-1 is a compound known for its dual inhibition of cyclooxygenase and 5-lipoxygenase enzymes. These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, respectively, which are involved in inflammatory and allergic responses . This compound is primarily used in research settings to study its potential therapeutic effects on inflammatory and allergic diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cox/5-LO-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of indole and indazole arylamide benzoic acid analogues . The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the preparation methods in a laboratory setting can be scaled up for industrial production with appropriate modifications to ensure consistency and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Cox/5-LO-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .

Applications De Recherche Scientifique

Anti-inflammatory Effects

Research indicates that Cox/5-LO-IN-1 exhibits potent anti-inflammatory properties. For instance, studies have shown that dual inhibition can lead to a significant reduction in inflammatory markers such as TNF-α and IL-6, which are critical in the pathogenesis of various inflammatory conditions .

| Inflammatory Marker | Reduction (%) | Concentration (ppm) |

|---|---|---|

| ROS | 64 | 25 |

| NO | 30 | 25 |

| TNF-α | 50 | 25 |

| IL-6 | 60 | 6.25 |

Cancer Treatment

This compound has been investigated for its role in cancer therapy due to its ability to modulate tumor microenvironments and inhibit cancer cell proliferation. The compound's action on 5-lipoxygenase has been linked to decreased tumor growth and metastasis in preclinical models .

Case Study:

A recent study demonstrated that this compound inhibited the growth of breast cancer cells by downregulating pro-inflammatory cytokines associated with tumor progression. This suggests its potential as an adjunct therapy in cancer treatment protocols .

Comparative Studies with Other Compounds

Research comparing this compound with other anti-inflammatory agents highlights its unique dual-action profile. For instance, curcumin and gingerol have shown similar dual inhibitory effects but with varying efficacy levels.

| Compound | COX Inhibition | 5-LO Inhibition | Efficacy |

|---|---|---|---|

| This compound | High | High | Very High |

| Curcumin | Moderate | High | High |

| Gingerol | Moderate | Moderate | Moderate |

Clinical Implications

The dual inhibition mechanism of this compound offers several clinical advantages:

- Reduced Side Effects: Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often lead to gastrointestinal complications, this compound may provide similar analgesic effects with a better safety profile .

- Broader Therapeutic Range: Its application extends beyond inflammation to include potential uses in cardiovascular diseases and metabolic disorders due to its impact on eicosanoid pathways .

Mécanisme D'action

Cox/5-LO-IN-1 exerts its effects by inhibiting the activity of both cyclooxygenase and 5-lipoxygenase enzymes. This dual inhibition reduces the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation and allergic responses . The molecular targets of this compound include the active sites of cyclooxygenase and 5-lipoxygenase enzymes, where it binds and prevents their catalytic activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

Zileuton: A 5-lipoxygenase inhibitor used to manage asthma and other inflammatory conditions.

Curcumin: A natural compound with dual cyclooxygenase and 5-lipoxygenase inhibition properties.

Uniqueness

Cox/5-LO-IN-1 is unique in its ability to simultaneously inhibit both cyclooxygenase and 5-lipoxygenase enzymes, making it a valuable tool in research and potential therapeutic applications. This dual inhibition offers a broader anti-inflammatory spectrum compared to compounds that target only one of these enzymes .

Activité Biologique

Cox/5-LO-IN-1, an analog of Atreleuton, serves as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LO). This compound is primarily investigated for its potential in treating inflammatory and allergic diseases. The biological activity of this compound encompasses its mechanisms of action, therapeutic implications, and the impact on various biological pathways.

This compound inhibits both COX and 5-LO enzymes, which are critical in the metabolism of arachidonic acid to eicosanoids—key mediators in inflammation. The inhibition of these enzymes leads to a reduction in the synthesis of prostaglandins and leukotrienes, which are implicated in inflammatory responses. This dual inhibition is particularly significant as it may offer advantages over selective COX-2 inhibitors by mitigating gastrointestinal side effects while effectively managing inflammation.

Table 1: Comparison of Biological Activities

| Compound | Target Enzymes | Inhibition Type | Therapeutic Use |

|---|---|---|---|

| This compound | COX-1, COX-2, 5-LO | Dual Inhibitor | Inflammatory and allergic diseases |

| Atreleuton | 5-LO | Selective Inhibitor | Asthma and allergic rhinitis |

| Licofelone | COX-1, COX-2, 5-LOX | Dual Inhibitor | Tendon healing |

In Vitro Studies

Recent studies have demonstrated that this compound effectively inhibits the enzymatic activity of both COX and 5-LO. In vitro assays indicate that the compound not only reduces the levels of inflammatory mediators but also affects cellular signaling pathways associated with inflammation. For instance, research has shown that the inhibition of 5-LO leads to decreased leukotriene production, which is crucial for managing conditions such as asthma and other allergic reactions .

Case Studies

A notable case study examined the effects of this compound on human cell lines exposed to inflammatory stimuli. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting that this compound could be beneficial in reducing inflammation at a cellular level. Additionally, the study highlighted the potential for improved outcomes in conditions characterized by excessive inflammation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption and bioavailability, making it a promising candidate for further clinical evaluation. Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a safety profile that warrants further investigation in clinical settings .

Propriétés

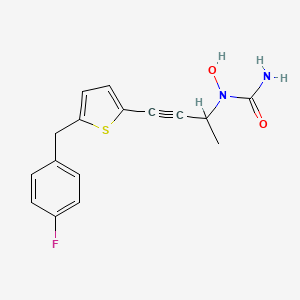

IUPAC Name |

1-[4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]-1-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O2S/c1-11(19(21)16(18)20)2-7-14-8-9-15(22-14)10-12-3-5-13(17)6-4-12/h3-6,8-9,11,21H,10H2,1H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSNEKOTSJRTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC1=CC=C(S1)CC2=CC=C(C=C2)F)N(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870022 | |

| Record name | N-(4-{5-[(4-Fluorophenyl)methyl]thiophen-2-yl}but-3-yn-2-yl)-N-hydroxyurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.